

meta-analysis of clinical trials on the health benefits of butyrate supplementation

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Compound of Interest

Compound Name: Butyrate

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Butyrate Supplementation: A Comparative Guide to Clinical Trial Outcomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytic overview of clinical trials investigating the health benefits of **butyrate** supplementation. It is designed to offer an objective comparison of its performance across various health conditions, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to aid in future research and therapeutic development.

Inflammatory Bowel Disease (IBD)

Butyrate, a short-chain fatty acid produced by the gut microbiota, is a primary energy source for colonocytes and has demonstrated anti-inflammatory properties, making it a therapeutic candidate for Inflammatory Bowel Disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease (CD). Clinical trials have explored the efficacy of both oral **butyrate** supplementation and rectal administration (enemas).

Quantitative Data Summary: Butyrate in IBD

Study/Reference	IBD Type	Butyrate Formulation & Dosage	Control Group	Key Quantitative Outcomes	P-value
Sabatino et al. (2005)[1]	Crohn's Disease	4 g/day oral sodium butyrate	-	Clinical improvement/remission in 53% of patients.	< 0.05
Vernia et al. [2]	Ulcerative Colitis	4 g/day oral butyrate + mesalamine	Placebo + mesalamine	Higher rate of clinical and endoscopic remission in the butyrate group.	-
Assisi et al.[3]	Ulcerative Colitis	900 mg/day sodium butyrate + 750 mg/day inulin	-	Effective in reducing UC activity.	-
Anonymous (2022)[4]	Ulcerative Colitis	Oral microencapsulated sodium butyrate (BLM) + mesalamine	Mesalamine only	83.3% in BLM group maintained clinical remission vs. 47.6% in control group.	0.022
Anonymous (2022)[5]	Ulcerative Colitis	600 mg/kg sodium butyrate	Placebo (rice starch)	Significant decrease in Mayo score (-2.33 ± 0.41 vs. 0.22 ± 0.40).	< 0.001
Anonymous (2022)[5]	Ulcerative Colitis	600 mg/kg sodium	Placebo (rice starch)	Significant decrease in	0.01

		butyrate	ESR level (-6.66 ± 1.56 vs. 3.00 ± 2.11).	
Anonymous (2022)[5]	Ulcerative Colitis	600 mg/kg sodium butyrate	Placebo (rice starch)	Significant decrease in NLR (-0.24 ± 0.02 0.1 vs. 0.33 ± 0.23).

Note: ESR (Erythrocyte Sedimentation Rate) and NLR (Neutrophil-to-Lymphocyte Ratio) are inflammatory markers.

Experimental Protocols: Key IBD Clinical Trials

Sabatino et al. (2005) for Crohn's Disease:

- Study Design: Open-label, single-arm study.
- Participants: 13 patients with mild to moderate Crohn's disease.
- Intervention: 4 grams per day of oral sodium **butyrate** for 8 weeks.
- Outcome Measures: Clinical improvement was assessed using the Crohn's Disease Activity Index (CDAI). Endoscopic and histological scores were evaluated before and after treatment. Inflammatory markers such as leukocyte count, ESR, and mucosal levels of NF-κB and IL-1β were also measured.[1]

Anonymous (2022) for Ulcerative Colitis:

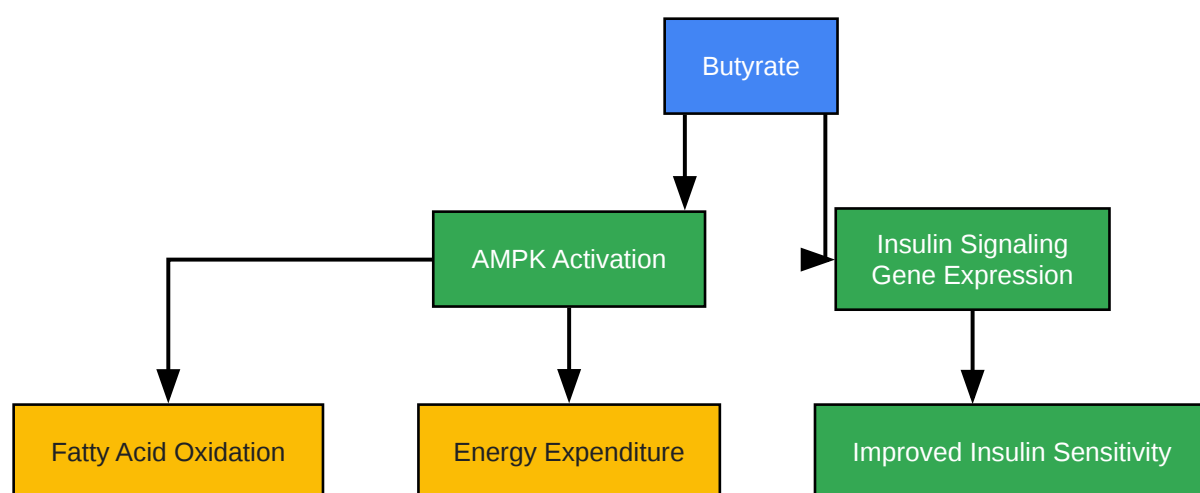
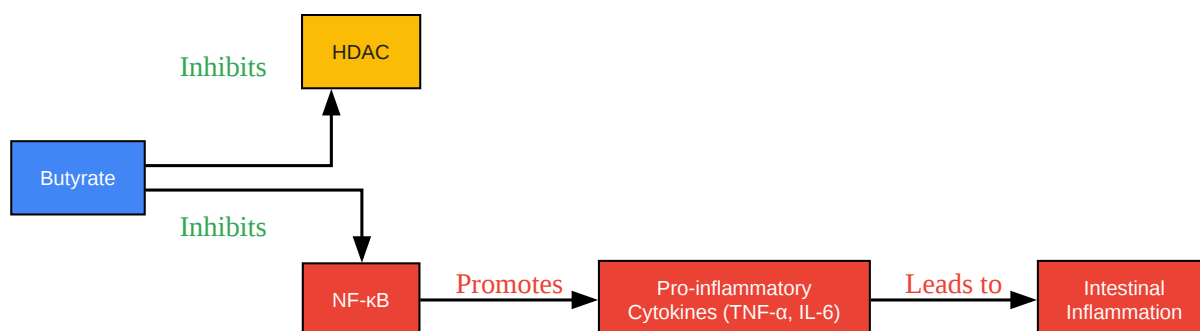
- Study Design: Randomized, parallel, double-blind controlled trial.
- Participants: 36 patients with active mild to moderate ulcerative colitis were randomized into intervention (n=18) and control (n=18) groups.
- Intervention: The intervention group received 600 mg/kg of sodium **butyrate** with their main meal for 12 weeks. The control group received rice starch as a placebo.

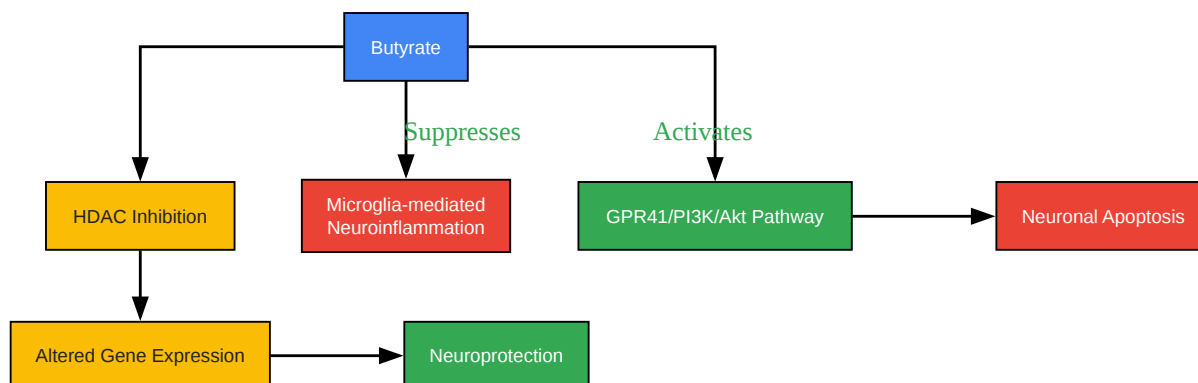
- Outcome Measures: Disease severity was evaluated using the partial Mayo score. Inflammatory markers assessed included the Westergren method for ESR and an automated analyzer for NLR and PLR. Psychological factors were assessed using the Hospital Anxiety Depression Scale (HADS) and the General Health Questionnaire (GHQ).[5]

Signaling Pathways in IBD

Butyrate's therapeutic effects in IBD are attributed to its modulation of several signaling pathways. A key mechanism is the inhibition of nuclear factor kappa B (NF- κ B), a transcription factor that governs the expression of pro-inflammatory cytokines like TNF- α and IL-6.[6][7] By suppressing NF- κ B, **butyrate** can dampen the inflammatory cascade characteristic of IBD.

Butyrate also acts as a histone deacetylase (HDAC) inhibitor, which can lead to the expression of genes with anti-inflammatory properties.[8]





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